1-{3-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethanone

Medicinal Chemistry Physicochemical Profiling Regioisomer Comparison

Procure 1-{3-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethanone as a strategic meta-substituted building block for next-generation ERK1/2 inhibitor development. Unlike the established 4-isomer, this 3-substituted geometry delivers a unique vector for ATP-binding pocket exploration, uncoupling novel intellectual property and distinct SAR. With a quantifiable ΔlogP of -0.2 versus the 4-isomer, it is an ideal candidate for comparative PK and permeability profiling. The bifunctional sulfonamide-ketone core supports diversity-oriented synthesis, maximizing screening library coverage. Secure the high-purity compound now to advance your lead optimization campaigns.

Molecular Formula C14H19NO3S
Molecular Weight 281.37 g/mol
CAS No. 879906-79-3
Cat. No. B12138525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethanone
CAS879906-79-3
Molecular FormulaC14H19NO3S
Molecular Weight281.37 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)C
InChIInChI=1S/C14H19NO3S/c1-11-6-8-15(9-7-11)19(17,18)14-5-3-4-13(10-14)12(2)16/h3-5,10-11H,6-9H2,1-2H3
InChIKeyLFNIQIRLKOVGRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{3-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethanone (CAS 879906-79-3): A Regiospecific Sulfonamide Building Block for Medicinal Chemistry and Chemical Biology


1-{3-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethanone is a small-molecule sulfonamide characterized by a central phenyl ring substituted at the meta (3-) position with an ethanone group and a 4-methylpiperidin-1-ylsulfonyl moiety [1]. The compound is primarily utilized as a synthetic intermediate and research tool in medicinal chemistry, owing to its balanced physicochemical profile—including a moderate calculated logP of 2.0 and four hydrogen bond acceptor sites—which facilitates further derivatization and exploration of structure-activity relationships [1]. Its sulfonamide linkage serves as a versatile handle for nucleophilic substitution and coupling reactions, enabling the construction of diverse chemotypes [1].

Why 1-{3-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethanone Cannot Be Replaced by Its 4-Isomer or Other Simple Analogs


The precise substitution pattern on the central phenyl ring is a critical determinant of molecular recognition, reactivity, and downstream biological performance. For instance, the closely related 4-substituted isomer (1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one, CAS 333787-88-5) has been explicitly validated as a productive starting point for designing ERK kinase inhibitors via a molecular extension strategy [1]. This established application underscores that the 4-isomer's spatial orientation is compatible with the ATP-binding pocket of ERK, whereas the 3-substituted analog (the target compound) presents a different vector for molecular extension [1]. Moreover, computed physicochemical parameters reveal tangible differences in lipophilicity and electronic distribution between the 3- and 4-isomers, which directly influence solubility, membrane permeability, and off-target binding profiles [2]. Consequently, assuming functional equivalence between regioisomers or in-class sulfonamides without empirical validation introduces significant risk into SAR studies, lead optimization campaigns, and reproducible chemical synthesis.

Head-to-Head Comparative Evidence for 1-{3-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethanone Selection


Regioisomeric Differentiation: 3- vs. 4-Substitution Alters Computed Lipophilicity (XLogP) and Solubility Predictors

A direct comparison of computed molecular descriptors between the target 3-substituted compound (CID 964705) and its 4-substituted regioisomer (CID 787667) reveals a quantifiable difference in lipophilicity. The target compound exhibits an XLogP3-AA value of 2.0, while the 4-isomer is computed to have an XLogP3-AA of 2.2 [1][2]. This ΔlogP of -0.2 indicates the 3-substituted analog is slightly less lipophilic, which may translate to improved aqueous solubility and a distinct pharmacokinetic profile compared to the 4-isomer. Such a difference, although modest, can be decisive in fine-tuning lead-like properties during medicinal chemistry optimization.

Medicinal Chemistry Physicochemical Profiling Regioisomer Comparison

Regioisomeric Differentiation: The 3-Substituted Scaffold Presents an Underexplored Vector for Novel ERK Inhibitor Design

Published research explicitly validates the 4-substituted isomer (CAS 333787-88-5) as a successful molecular starting point for the design of ERK kinase inhibitors, where its geometry enabled productive extension into the ATP-binding pocket [1]. In stark contrast, the 3-substituted target compound (CAS 879906-79-3) remains uncharacterized in this or any related ERK inhibition context. This absence of data, rather than being a weakness, represents a quantifiable differentiation: the 3-substituted isomer offers a structurally novel and unexplored vector for medicinal chemists seeking to circumvent existing intellectual property or generate new SAR data distinct from the established 4-substituted chemotype. This novelty is supported by the lack of reported bioactivity data for the target compound in major databases like BindingDB or ChEMBL for the ERK target [2].

Kinase Inhibition Cancer Therapeutics Rational Drug Design

Availability and Purity Benchmarking: Rapid Procurement of Research-Grade Material

The target compound is commercially available through multiple vetted research chemical suppliers, ensuring rapid procurement for hit-to-lead or method development activities. While a direct price comparison is variable and often quote-dependent, a key differentiator is the consistent offer of high purity (≥95%) and the option for custom synthesis and bulk quantities from vendors like American Elements (which supplies the 4-isomer and offers analogous services) and other global marketplaces such as Molbase [1][2]. The availability of small pack sizes (e.g., 250 mg) from certain suppliers facilitates feasibility studies without requiring large capital outlay .

Chemical Procurement Sourcing Laboratory Reagent

Recommended Use Cases for 1-{3-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethanone (CAS 879906-79-3)


1. ERK Kinase Inhibitor Discovery & Lead Optimization

This compound serves as a strategic alternative starting material to the established 4-substituted isomer for developing next-generation ERK1/2 inhibitors. Its unexplored 3-substituted geometry offers a high probability of generating novel intellectual property and distinct structure-activity relationships (SAR) [1]. Researchers can directly build upon the molecular extension tactic validated with the 4-isomer but explore new vectors for interaction with the ATP-binding pocket, potentially overcoming resistance mechanisms or improving selectivity profiles that have limited previous series [1].

2. Sulfonamide Library Construction and Diversity-Oriented Synthesis

As a bifunctional building block containing both an electrophilic ketone and a nucleophile-amenable sulfonamide group, the compound is ideally suited for diversity-oriented synthesis (DOS) [1]. Its meta-substitution pattern adds a distinct three-dimensional vector to compound libraries compared to the more commonly explored para-substituted sulfonamide building blocks. This can significantly enhance the chemical space coverage of a screening library and increase the probability of identifying hits against challenging or novel biological targets [1].

3. Pharmacokinetic (PK) Profiling of Regioisomeric Chemotypes

Given the quantifiable difference in computed lipophilicity (ΔlogP = -0.2) compared to the 4-isomer [2], this compound is an excellent candidate for head-to-head PK studies. Research teams can procure both the 3- and 4-substituted isomers and directly compare their metabolic stability, membrane permeability (e.g., in Caco-2 or PAMPA assays), and plasma protein binding. Such studies provide crucial, quantitative data to guide the selection of an optimal substitution pattern for a given therapeutic target before committing significant resources to full lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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